molecular formula C16H13BrN2O2 B5479869 3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B5479869
M. Wt: 345.19 g/mol
InChI Key: XJXYOCFQUVXSOX-UHFFFAOYSA-N
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Description

3-Benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Properties

IUPAC Name

3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-11-6-7-13-12(9-11)15(20)19-14(16(21)18-13)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYOCFQUVXSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3=C(C=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxidized benzodiazepine derivatives.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Substituted benzodiazepine derivatives with various functional groups.

Scientific Research Applications

3-Benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and benzyl substitutions may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one
  • 3,4-Dihydro-1H-1-benzazepine-2,5-dione
  • 1-Ethyl-3,6-dimethyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5(1H)-one

Uniqueness

3-Benzyl-7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific bromine and benzyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepine derivatives. These substitutions can affect its receptor binding profile, metabolic stability, and overall pharmacokinetic properties.

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